4-(Chloromethyl)-3-fluorophenol
Description
4-(Chloromethyl)-3-fluorophenol is a fluorinated phenolic compound featuring a chlorine-bearing methyl group (-CH$_2$Cl) at the 4-position and a fluorine atom at the 3-position of the aromatic ring. The chloromethyl group confers unique electrophilic properties, enabling nucleophilic substitution reactions, while the fluorine atom enhances electronic withdrawal, increasing the phenol's acidity compared to non-fluorinated analogs. This compound is likely utilized as an intermediate in pharmaceuticals and agrochemicals, similar to other fluorophenol derivatives ().
Properties
Molecular Formula |
C7H6ClFO |
|---|---|
Molecular Weight |
160.57 g/mol |
IUPAC Name |
4-(chloromethyl)-3-fluorophenol |
InChI |
InChI=1S/C7H6ClFO/c8-4-5-1-2-6(10)3-7(5)9/h1-3,10H,4H2 |
InChI Key |
QTVBLQFQCAHXII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1O)F)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-3-fluorophenol can be achieved through several methods. One common approach involves the chloromethylation of 3-fluorophenol. This reaction typically uses formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a chloromethyl carbocation intermediate, which then reacts with the aromatic ring of 3-fluorophenol to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further enhance the production rate and purity of the compound. Safety measures are crucial due to the reactive nature of the chloromethylating agents and the potential hazards associated with handling chlorinated compounds .
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-3-fluorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted phenol derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl-substituted phenol, while oxidation with potassium permanganate can produce a quinone derivative .
Scientific Research Applications
4-(Chloromethyl)-3-fluorophenol has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound’s derivatives may exhibit biological activity and can be used in the development of new drugs.
Materials Science: It can be used in the preparation of functional materials, such as polymers and resins, with specific properties.
Chemical Biology: The compound can be used as a probe or reagent in biochemical assays and studies.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-3-fluorophenol depends on its specific application
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites or modifying their structure.
Receptor Binding: The compound can bind to cellular receptors, affecting signal transduction pathways and cellular responses.
Chemical Reactivity: Its reactive functional groups allow it to form covalent bonds with target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Chloro-3-fluorophenol
- Structural Difference : Replaces the chloromethyl (-CH$_2$Cl) group with a chlorine atom directly attached to the ring ().
- Key Properties :
- Higher acidity due to the stronger electron-withdrawing effect of Cl vs. CH$_2$Cl.
- Molecular weight: 146.55 g/mol (C$6$H$4$ClFO).
- Applications : Used in cross-coupling reactions and as a precursor for bioactive molecules ().
3-Chloro-4-fluorophenol
- Structural Difference : Positional isomer with Cl at 3 and F at 4 (vs. F at 3 and CH$_2$Cl at 4 in the target compound) ().
- Key Properties :
- Altered electronic distribution affects regioselectivity in electrophilic substitutions.
- Molecular weight: 146.55 g/mol (identical formula, different substitution pattern).
- Applications : Preferred in syntheses requiring specific substitution patterns for drug intermediates ().
4-(Aminomethyl)-3-fluorophenol Hydrochloride
- Structural Difference : Replaces -CH$2$Cl with -CH$2$NH$_2$·HCl ().
- Key Properties: Basic amino group enables participation in amide bond formation or protonation-dependent solubility. Molecular weight: 189.60 g/mol (C$7$H$8$FNO·HCl).
- Applications : Used in peptide conjugates or as a ligand in coordination chemistry ().
4-Fluoro-3-(trifluoromethyl)phenol
- Structural Difference : Replaces -CH$2$Cl with -CF$3$ ().
- Key Properties :
- Stronger electron-withdrawing effect from -CF$3$ increases acidity (pKa ~5–6) compared to -CH$2$Cl.
- Molecular weight: 194.10 g/mol (C$7$H$4$F$_4$O).
- Applications : Utilized in liquid crystals and superparamagnetic materials due to enhanced lipophilicity ().
4-Chloro-3-ethylphenol
- Structural Difference : Replaces -CH$2$Cl with -CH$2$CH$_3$ ().
- Key Properties: Ethyl group donates electrons via induction, reducing phenol acidity compared to chloromethyl. Molecular weight: 156.61 g/mol (C$8$H$9$ClO).
- Applications : Studied for biological activity in muscle cell calcium regulation ().
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
